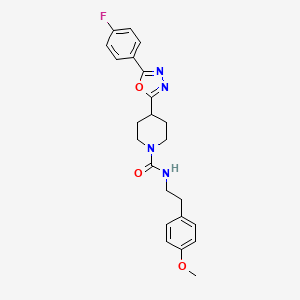![molecular formula C6H8N2O2S2 B2856691 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid CAS No. 338408-48-3](/img/structure/B2856691.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoic acid” is a compound with the CAS Number: 338408-38-1 and a molecular weight of 190.25 . It is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This structure allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives have been shown to undergo intermolecular cyclization via nucleophilic substitution of halogen in the aromatic ring .
Physical and Chemical Properties Analysis
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Wissenschaftliche Forschungsanwendungen
Heterogeneous Catalysis in Organic Synthesis
Thiadiazole derivatives have been utilized as recyclable catalysts in organic reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, showing high yields and recyclability without loss of catalytic activity (Tayebi et al., 2011). Similarly, thiadiazole scaffolds have been used to synthesize tetrasubstituted imidazoles under solvent-free conditions, demonstrating the versatility and efficiency of these catalysts in facilitating organic transformations (Tavakoli et al., 2012).
Antimicrobial and Antifungal Applications
Derivatives of thiadiazole have shown promising antimicrobial and antifungal properties. A study involving the synthesis of thiazolidinone, thiazoline, and thiophene derivatives from a key intermediate of 2-sulfanylacetic acid revealed significant antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Gouda et al., 2010).
Corrosion Inhibition
Thiadiazoles are effective as corrosion inhibitors for metals in acidic environments. Research has demonstrated that compounds such as 2-amino-1,3,4-thiadiazoles and their derivatives effectively inhibit the corrosion of mild steel in sulfuric acid solution, pointing to their application in protecting industrial metal infrastructure (Quraishi & Khan, 2006).
Material Science and Organometallic Chemistry
Thiadiazole derivatives have found applications in material science and the synthesis of organometallic complexes. For instance, ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core has been studied, showing the potential of these compounds in crystal engineering and the development of materials with specific properties (Ardan et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylthiadiazol-5-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-3-6(12-8-7-3)11-4(2)5(9)10/h4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLTSZKHXCPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-enamide](/img/structure/B2856609.png)
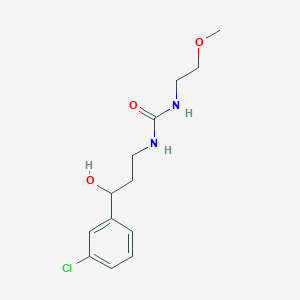

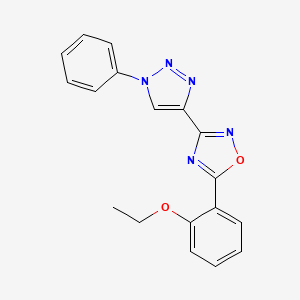

![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
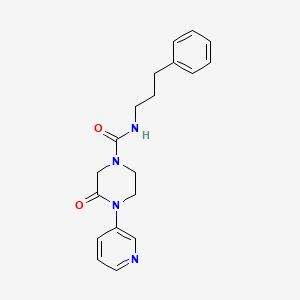
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
![(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2856624.png)
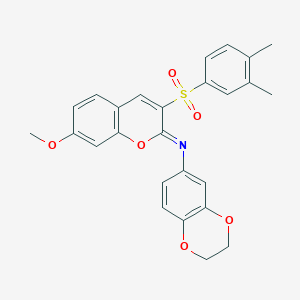
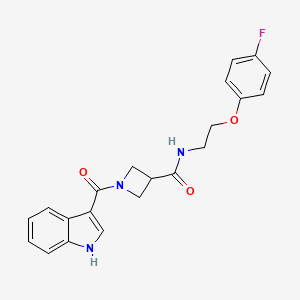
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
